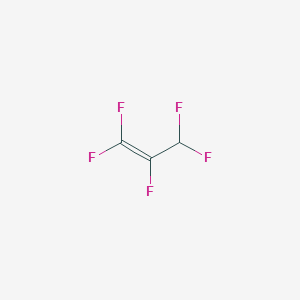

1,1,2,3,3-Pentafluoropropene

Beschreibung

Contextualization within Halogenated Hydrocarbons and Fluoroalkenes

Halogenated hydrocarbons are a broad class of organic compounds in which one or more hydrogen atoms of a hydrocarbon have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). alfa-chemistry.comauburn.edu These compounds can be categorized based on the hydrocarbon framework (alkane, alkene, alkyne, or aromatic) and the number of halogen atoms present. alfa-chemistry.comauburn.edu

Within this large family, 1,1,2,3,3-Pentafluoropropene belongs to the subgroup of fluoroalkenes. Fluoroalkenes are unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond and one or more carbon-fluorine bonds. numberanalytics.com The incorporation of fluorine atoms significantly alters the properties of alkenes, leading to high thermal stability and unique reactivity. numberanalytics.com The strong carbon-fluorine bond is a defining feature of these compounds. technologynetworks.com this compound is a highly fluorinated member of this group, with five fluorine substituents on a propene backbone. smolecule.com

Significance of Investigating Specific Fluoroalkene Isomers

The study of specific fluoroalkene isomers is crucial because the spatial arrangement of atoms within a molecule can dramatically influence its physical and chemical properties. pcc.eu Even small changes in structure can lead to different boiling points, stability, and reactivity, which in turn dictates their suitability for various applications. pcc.eu

For instance, pentafluoropropene has several isomers, including this compound, 1,2,3,3,3-pentafluoropropene (B8798068) (which exists as E and Z isomers), and 1,1,3,3,3-pentafluoropropene (B1294464). wikipedia.orgnih.gov Each of these isomers exhibits distinct properties. The investigation into the unique characteristics of each isomer is essential for controlling chemical reactions and for the targeted synthesis of materials with desired properties, such as next-generation refrigerants or specialized polymers. wikipedia.orgsmolecule.com For example, the Z-isomer of 1,2,3,3,3-pentafluoropropene is a target for synthesis due to its properties, and research has focused on selective synthesis methods to favor its formation over the E-isomer.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMKOCNFSTXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1,1,2,3,3 Pentafluoropropene

Dehydrofluorination Pathways to 1,1,2,3,3-Pentafluoropropene

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons, is a principal strategy for synthesizing this compound. This can be accomplished through either catalytic processes or base-mediated reactions.

Catalytic Dehydrofluorination Processes

The catalytic dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea) is a significant industrial route to produce this compound. researchgate.netsmolecule.comgoogle.com This gas-phase reaction is typically carried out at elevated temperatures over a metal-based catalyst.

Various catalysts have been investigated for this process, with metal fluorides and fluorinated metal oxides demonstrating good catalytic activity. researchgate.net For instance, catalysts such as activated carbon, aluminum fluoride (B91410) (AlF3), and chromium-based catalysts like fluorinated chromium oxide (CrOxFy) and magnesium fluoride-supported chromium (Cr/MgF2) have been shown to be effective. researchgate.net While non-fluorinated metal oxides generally show negligible activity, their fluorinated counterparts are highly active, suggesting that metal fluorides on the catalyst surface are the active sites. researchgate.net

The reaction conditions, including temperature and the specific catalyst used, can influence the selectivity and yield of the desired product. For example, the dehydrofluorination of HFC-236ea at 250°C and 10 psig can produce 1,2,3,3,3-pentafluoropropene (B8798068) with minimal byproducts. vulcanchem.com Furthermore, a process for the co-manufacture of 1,2,3,3,3-pentafluoropropene and 2,3,3,3-tetrafluoropropene (B1223342) involves the dehydrofluorination of a blend of 1,1,1,2,3,3-hexafluoropropane and 1,1,1,2,3-pentafluoropropane (B1596561) in a reaction zone with a catalyst. epo.org

| Catalyst System | Precursor | Product | Reference |

| AlF3, Cr/MgF2, CrOxFy | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,2,3,3,3-Pentafluoropropene (HFO-1225ye) | researchgate.net |

| Fluorided Alumina (B75360) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,2,3,3,3-Pentafluoropropene (HFO-1225ye) | google.com |

| Chromium/Copper | CF3CCl2CF3 and CF3CClFCClF2 | CF3CH=CF2 and CF3CF=CHF | google.com |

Base-Mediated Dehydrofluorination Reactions

Base-mediated dehydrofluorination offers an alternative to catalytic methods. This approach typically involves treating a hexafluoropropane precursor with a strong base. For instance, the treatment of 1,1,1,2,3,3-hexafluoropropane with potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can yield this compound. smolecule.com One study reported achieving 85% purity of the product using this method at 80°C.

The choice of base and reaction conditions is crucial for the efficiency of the reaction. The process can be catalyzed by onium salts, such as quaternary phosphonium (B103445) and ammonium (B1175870) salts, which can facilitate the dehydrohalogenation of various pentafluoropropanes. google.com

Targeted Fluorination Strategies for this compound Formation

The synthesis of this compound can also be achieved through the direct introduction of fluorine atoms onto a propylene (B89431) backbone or by modifying existing halogenated propenes.

Halogen Exchange Reactions Leading to the Pentafluoropropene Structure

Halogen exchange, or "halex," reactions are a common method for synthesizing fluorinated compounds. This process involves the substitution of a halogen atom (typically chlorine) with fluorine using a fluorinating agent. For the synthesis of this compound, a multi-step process can be employed starting from a halopropene such as CX3CCl=CClX, where X can be fluorine or chlorine. google.com

This precursor is first subjected to chlorofluorination in the presence of a chromium-containing catalyst to produce CF3CCl2CF3 and CF3CClFCClF2. google.com These intermediates are then hydrogenated, followed by dehydrofluorination to yield a mixture of 1,1,3,3,3-pentafluoropropene (B1294464) (HFC-1225zc) and 1,2,3,3,3-pentafluoropropene (HFO-1225ye). google.com The synthesis of related fluoropropanes can also be achieved through vapor-phase catalytic fluorination using chromium- or nickel-based catalysts.

Addition-Elimination Approaches

Addition-elimination reactions provide another route to this compound. In one example, the reaction of hexafluoropropene (B89477) with a rhodium hydride complex, [RhH(PEt3)4], leads to the C-F bond activation product, [Rh{(Z)-CF=CF(CF3)}(PEt3)3].

Another approach involves the reaction of hexafluoropropene with group 13 hydrides, such as BH3•SMe2 and AlH3•NMe3. chemrxiv.org These reactions proceed through competitive nucleophilic vinylic substitution and addition-elimination mechanisms involving hydroborated intermediates, leading to the formation of isomers of 1,2,3,3,3-pentafluoropropene. chemrxiv.org

Novel Synthetic Routes and Catalyst Development for this compound

Research continues to explore more efficient and sustainable synthetic methods for this compound. One innovative approach involves the direct dehydrofluorination of hexafluoropropene (HFP) using a solid mixture catalyst. A patented one-step reaction describes the reaction of HFP with hydrogen gas in the presence of a catalyst comprising transition metal oxyhalides (e.g., CrO2F2) and a Group VIII metal (e.g., palladium). This method operates at temperatures between 150-250°C and pressures of 1-5 MPa, achieving high selectivity (85-92%) for the desired product. The mechanism is believed to involve a tandem hydrogenation-dehydrofluorination process.

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents have emerged as versatile tools in the synthesis of fluorinated compounds, including this compound. These reagents, which feature a carbon-metal bond, offer unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of fluorinated olefins allows for precise control over the introduction of fluorinated moieties.

One notable application involves the use of rhodium(I) complexes in reactions with 1,1,3,3,3-pentafluoropropene, an isomer of the target compound. researchgate.net These reactions can lead to C-F bond activation, a critical step in modifying fluorinated molecules. researchgate.net For example, rhodium(I) complexes such as [Rh(E)(PEt3)3] (where E can be a variety of ligands like H, GePh3, or Si(OEt)3) have been shown to react with 1,1,3,3,3-pentafluoropropene to yield various organometallic derivatives and fluorinated products. researchgate.net While not a direct synthesis of this compound, these studies provide fundamental insights into the reactivity of fluorinated propenes with organometallic complexes, which is crucial for designing new synthetic pathways.

Furthermore, the use of organolithium reagents, such as n-butyllithium, is a common strategy for the metallation of hydrofluoroolefins. d-nb.info For instance, (Z)-1,2,3,3,3-pentafluoropropene can be treated with n-butyllithium to generate a vinyllithium (B1195746) species, which can then be reacted with various electrophiles. d-nb.infodtic.mil This approach allows for the introduction of different functional groups onto the fluorinated propene backbone. The stability and reactivity of these organometallic intermediates are key factors in the successful synthesis of more complex fluorinated molecules.

Heterogeneous and Homogeneous Catalysis for Selective Production

Both heterogeneous and homogeneous catalysis play a pivotal role in the selective production of this compound and its isomers. Catalytic methods offer advantages in terms of reaction efficiency, selectivity, and the potential for catalyst recycling, which are crucial for industrial-scale production. rsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in the synthesis of fluorinated olefins. These catalysts are often solid materials that facilitate reactions in the gas or liquid phase. For the production of hydrofluoroolefins, chromium-based catalysts are frequently employed. For instance, chromium oxide (Cr2O3) and fluorinated chromium oxyfluoride catalysts are effective for dehydrofluorination reactions of pentafluoropropanes. researchgate.net The catalytic activity of these materials is attributed to the formation of surface chromium oxyfluoride species. researchgate.net

Supported catalysts, where the active metal is dispersed on a high-surface-area support, are also common. For example, palladium supported on alumina or fluorinated alumina has been used for the reaction of CF3CClFCCl2F with H2 to produce CF3CF=CHF. wipo.int The choice of support can significantly influence the catalyst's activity and stability.

| Catalyst System | Precursor | Product(s) | Reaction Type | Reference |

| Chromium-based catalysts | Pentafluoropropanes | HFO-1234yf, HFO-1234ze | Dehydrofluorination | researchgate.net |

| Palladium on alumina/fluorinated alumina | CF3CClFCCl2F and H2 | CF3CF=CHF | Hydrogenation/Dehydrochlorination | wipo.int |

| Chromium-copper bimetallic catalyst | Propylene | This compound | Fluorination | smolecule.com |

Homogeneous Catalysis:

Homogeneous catalysts, which are in the same phase as the reactants, offer high selectivity and activity under milder reaction conditions. nih.govmpg.de In the context of fluorinated propene synthesis, transition metal complexes are often used. For example, a process for the manufacture of 1,1,3,3,3-pentafluoropropene and 1,2,3,3,3-pentafluoropropene involves a chlorofluorination catalyst comprising a chromium-containing component. google.com

Copper-based catalysts have also been investigated for the hydrodefluorination of hexafluoropropene to produce pentafluoropropenes. google.comgoogle.com The ligand environment of the copper catalyst can be tuned to control the product distribution. For instance, the use of different phosphine (B1218219) ligands (PAr3 vs. PAlk3) can alter the molar ratio of the resulting HFO isomers. google.comgoogle.com This tunability is a key advantage of homogeneous catalysis, allowing for the selective synthesis of a desired isomer. google.comgoogle.com

| Catalyst | Ligand | Precursor | Product Ratio (E:Z or other) | Reference |

| Copper | PAr3 (Arylphosphine) | Hexafluoropropene | HFO-1225ye(E):HFO-1225ye = 2:1 | google.comgoogle.com |

| Copper | PAlk3 (Alkylphosphine) | Hexafluoropropene | HFO-1225ye(E):HFO-1234yf = 1:1 | google.comgoogle.com |

The development of both heterogeneous and homogeneous catalytic systems continues to be an active area of research, with the goal of creating more efficient, selective, and sustainable processes for the production of this compound and other valuable hydrofluoroolefins.

Chemical Reactivity and Mechanistic Investigations of 1,1,2,3,3 Pentafluoropropene

Electrophilic Addition Reactions of 1,1,2,3,3-Pentafluoropropene

The double bond in this compound, while electron-deficient due to the presence of five fluorine atoms, is susceptible to attack by electrophiles. savemyexams.com The region of high electron density associated with the π bond can be targeted by electron-seeking species, leading to the breaking of the π bond and the formation of two new single bonds. savemyexams.com

This compound can undergo addition reactions with hydrogen halides to produce halogenated derivatives. smolecule.comsmolecule.com These reactions are classic examples of electrophilic additions where the proton from the hydrogen halide acts as the initial electrophile. libretexts.org The addition of hydrogen halides like hydrogen bromide to this compound can result in the formation of multiple products. For instance, the photochemical reaction with hydrogen bromide can yield 1-bromo-1,1,3,3,3-pentafluoropropane and 2-bromo-1,1,1,3,3-pentafluoropropane. rsc.org

The regioselectivity of these additions, which dictates the final position of the hydrogen and halide atoms, is a key area of investigation. In many electrophilic additions to alkenes, Markovnikov's rule predicts that the proton will add to the carbon atom that is less substituted, leading to the formation of a more stable carbocation intermediate. scribd.com However, the highly fluorinated nature of this compound can influence the stability of the carbocation intermediates and thus the regiochemical outcome.

A study on the photochemical reaction of hydrogen bromide with 1,1,3,3,3-pentafluoropropene (B1294464), an isomer of this compound, provided insights into the complexity of such reactions. The reaction was found to be not very reproducible but yielded both 1-bromo-1,1,3,3,3-pentafluoropropane and 2-bromo-1,1,1,3,3-pentafluoropropane as 1:1 adducts. rsc.org Another investigation involving the reaction of 1H-pentafluoropropene with hydrogen bromide under photochemical conditions resulted in a mixture of erythro- and threo-1-bromo-1,2,3,3,3-pentafluoropropane and 2-bromo-1,1,1,2,3-pentafluoropropane. rsc.org

Table 1: Products of Hydrogen Halide Addition to Pentafluoropropene Isomers

| Reactant | Reagent | Conditions | Products | Reference |

|---|---|---|---|---|

| 1,1,3,3,3-Pentafluoropropene | HBr | Photochemical | 1-bromo-1,1,3,3,3-pentafluoropropane, 2-bromo-1,1,1,3,3-pentafluoropropane, 1,2-dibromo-1,1,3,3,3-pentafluoropropane | rsc.org |

The reaction of this compound with halogens is another example of electrophilic addition. The reaction with chlorine atoms, for instance, is initiated by the electrophilic addition of a chlorine atom to the carbon-carbon double bond. rsc.orgconicet.gov.ar This leads to the formation of a haloalkyl radical intermediate. rsc.org

In the absence of NOx, these alkyl radicals react with molecular oxygen to form peroxy radicals. rsc.org Subsequent reactions of these peroxy radicals lead to the formation of chloroalkoxy radicals which can then decompose. semanticscholar.org For the (E/Z)-isomeric mixture of 1,2,3,3,3-pentafluoropropene (B8798068), reaction with chlorine atoms leads to the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F) as the major products, with yields of approximately 106% and 100% respectively. conicet.gov.arsemanticscholar.org This indicates that the decomposition of the intermediate radicals is the primary reaction pathway. semanticscholar.org

The reaction of 1H-pentafluoropropene with bromine in the presence of light also proceeds via a radical mechanism, yielding a mixture of threo- and erythro-dibromides. rsc.org

Table 2: Products of Halogenation of Pentafluoropropene Isomers

| Reactant | Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| (E/Z)-1,2,3,3,3-Pentafluoropropene | Cl atoms | Photolysis in air | Trifluoroacetyl fluoride, Formyl fluoride | ~106%, ~100% | conicet.gov.arsemanticscholar.org |

Hydrogen Halide Additions and Regioselectivity Studies

Nucleophilic Reactions Involving this compound

While the carbon-fluorine bond is generally strong, it can be activated under certain conditions, particularly through reactions with nucleophiles. cas.cn The presence of multiple fluorine atoms in this compound makes the carbon atoms of the double bond electrophilic and susceptible to nucleophilic attack. acs.org

Research has shown that the C–F bond trans to a substituent can be more reactive than the geminal C–F bonds. This selective activation allows for targeted modifications of the molecule. For instance, the reaction of silicon-pentafluoropropene compounds with various organolithium reagents (nBuLi, tBuLi, MeLi, and PhLi) demonstrated that the C–F(trans) bond is more active than the C–F(gem) bond. nih.gov This provides a pathway for the efficient modification of the pentafluoropropene group. nih.gov

The activation of C-F bonds can also be achieved using transition metal complexes. Rhodium(I) complexes have been shown to react with 1,1,3,3,3-pentafluoropropene through pathways involving C-F bond activation. d-nb.info This can lead to defluorinative germylation products when reacted in the presence of a germanium-containing rhodium complex. researchgate.net

Carbanions, which are anions containing a negatively charged carbon atom, are potent nucleophiles. libretexts.org They can react with electrophilic centers, such as the carbon atoms of the double bond in this compound. The stability of carbanions is influenced by factors such as the inductive effect of adjacent electronegative atoms and hybridization. libretexts.org

The reaction of this compound with carbanions can lead to the formation of new carbon-carbon bonds. The reactivity of the carbanion is dependent on its structure and the substituents it bears. uobabylon.edu.iq For example, the reaction of Z-1,2,3,3,3-pentafluoropropene with n-butyllithium (nBuLi) is a key step in the synthesis of novel silicon-pentafluoropropane compounds. nih.gov This reaction proceeds via the formation of a carbanionic intermediate.

C-F Bond Activation under Nucleophilic Conditions

Radical Reactions and Polymerization Behavior of this compound

This compound can participate in radical reactions, including polymerization. smolecule.comsmolecule.comcymitquimica.com The double bond can be attacked by free radicals, initiating a chain reaction that can lead to the formation of polymers. rsc.org

However, studies on the homopolymerization of 1,1,3,3,3-pentafluoropropene, an isomer, have shown that it does not readily homopolymerize. mdpi.comnih.gov It can, however, be copolymerized with other monomers. For instance, it has been copolymerized with vinylidene fluoride (VDF), 3,3,3-trifluoropropene (B1201522) (TFP), and other fluorinated and hydrogenated comonomers. mdpi.comnih.gov The resulting copolymers can be amorphous fluoroelastomers or fluorothermoplastics with good thermal stability. mdpi.comnih.gov

The radical addition of trifluoroiodomethane to 1,1,3,3,3-pentafluoropropene under photochemical conditions yields 1:1 adducts, demonstrating the susceptibility of the double bond to radical attack. rsc.org

Atmospheric studies have also investigated the radical-initiated degradation of this compound. The reaction with hydroxyl (OH) radicals, a key atmospheric oxidant, proceeds via the addition of the OH radical to the double bond. conicet.gov.arrsc.org This leads to the formation of hydroxyalkoxy radicals which then decompose to form smaller carbonyl compounds. conicet.gov.arrsc.org Similarly, the reaction with chlorine atoms is initiated by radical addition to the double bond. rsc.orgconicet.gov.arsemanticscholar.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,3,3,3-Pentafluoropropene |

| 1-bromo-1,1,3,3,3-pentafluoropropane |

| 2-bromo-1,1,1,3,3-pentafluoropropane |

| 1,2-dibromo-1,1,3,3,3-pentafluoropropane |

| 1H-Pentafluoropropene |

| erythro-1-bromo-1,2,3,3,3-pentafluoropropane |

| threo-1-bromo-1,2,3,3,3-pentafluoropropane |

| 2-bromo-1,1,1,2,3-pentafluoropropane |

| Trifluoroacetyl fluoride |

| Formyl fluoride |

| threo-1,2-dibromo-1,2,3,3,3-pentafluoropropane |

| erythro-1,2-dibromo-1,2,3,3,3-pentafluoropropane |

| n-butyllithium |

| tert-butyllithium |

| Methyllithium |

| Phenyllithium |

| Z-1,2,3,3,3-pentafluoropropene |

| Vinylidene fluoride |

| 3,3,3-trifluoropropene |

| Trifluoroiodomethane |

| 1,1,1,3,3-pentafluoro-3-iodo-2-trifluoromethylpropane |

Free Radical Polymerization Kinetics and Mechanisms

Comprehensive studies detailing the kinetics and mechanisms of the free-radical homopolymerization of this compound are not readily found in the surveyed literature. Research on the closely related isomer, 1,1,3,3,3-pentafluoropropene, has shown that it does not readily undergo homopolymerization. mdpi.comnih.govresearchgate.net This suggests that steric hindrance and the electronic effects of the fluorine atoms may significantly impede the polymerization process for pentafluoropropene isomers in general. However, without specific experimental data for this compound, its behavior in this regard remains uncharacterized in the literature.

Copolymerization Studies with Other Monomers

While extensive research exists on the copolymerization of the isomer 1,1,3,3,3-pentafluoropropene with various monomers such as vinylidene fluoride (VDF) and chlorotrifluoroethylene (B8367) (CTFE), similar detailed studies for this compound are not available. mdpi.comnih.gov The literature on 1,1,3,3,3-pentafluoropropene indicates that it can be incorporated into copolymers, although it often retards the rate of polymerization. mdpi.com There is no available data on reactivity ratios, copolymer compositions, or kinetic parameters for the copolymerization of this compound.

Radical Addition Processes

Specific mechanistic studies on the radical addition to the double bond of this compound are not detailed in the available research. Studies on the isomer 1,2,3,3,3-pentafluoropropene have shown that it undergoes free-radical addition with reagents like bromine and trifluoroiodomethane. rsc.org Other research has investigated the atmospheric degradation of 1,2,3,3,3-pentafluoropropene initiated by hydroxyl (OH) and chlorine (Cl) radicals, which proceeds via addition to the double bond. nih.gov One study noted that this compound (HFO-1225yc) shows reactivity in the glutathione (B108866) metabolic pathway, which may imply susceptibility to addition reactions, though this is in a biological context. mexfluor.com However, detailed findings from controlled radical addition experiments on this compound are absent from the literature.

Isomerization and Rearrangement Pathways of this compound

The potential for this compound to undergo isomerization and rearrangement is expected due to its allylic fluorine atoms, but specific studies are lacking.

Photoinduced Isomerization

There is no specific information available in the scientific literature regarding the photoinduced isomerization of this compound.

Thermally Induced Rearrangements

Detailed research findings on the thermally induced rearrangement pathways of this compound could not be located in the available literature. Studies on related chlorinated propenes have shown that allylic rearrangements can be induced thermally or with catalysts, but similar investigations for this compound have not been published. google.com

Spectroscopic Characterization and Structural Elucidation of 1,1,2,3,3 Pentafluoropropene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,1,2,3,3-Pentafluoropropene

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. wikipedia.org The analysis of ¹⁹F, ¹H, and ¹³C NMR spectra provides specific details about the electronic environment of the nuclei in this compound.

¹⁹F NMR Chemical Shifts and Coupling Constants

The ¹⁹F NMR spectrum of this compound is characterized by distinct chemical shifts and coupling constants that arise from the interactions between the different fluorine atoms in the molecule. Generally, ¹⁹F NMR chemical shifts span a wide range, allowing for clear differentiation of fluorine environments. wikipedia.org For organofluorine compounds, this range is typically between -50 to -70 ppm for -CF₃ groups and -200 to -220 ppm for -CH₂F groups. wikipedia.org

The presence of five fluorine atoms in this compound results in complex splitting patterns due to spin-spin coupling. ¹⁹F-¹⁹F coupling constants are generally larger than those observed in ¹H NMR and can occur over several bonds (²J, ³J, ⁴J, and even ⁵J). wikipedia.org

-CF₃ group: This group typically exhibits a multiplet in the ¹⁹F NMR spectrum due to coupling with the other fluorine atoms in the molecule.

-CF₂ group: The two fluorine atoms in the difluoromethylene group are chemically inequivalent, leading to separate resonances with a characteristic geminal F-F coupling constant. researchgate.net High C(sp³) character of the CF₂ group is suggested by large geminal F,F coupling constants of 150 and 163 Hz in related complexes. researchgate.net

=CF- group: The fluorine atom attached to the double bond will show a distinct chemical shift and will couple with the adjacent fluorine atoms and the proton.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

|---|---|

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Source: Adapted from UC Santa Barbara, Department of Chemistry and Biochemistry. ucsb.edu

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is simpler, showing a single resonance for the vinylic proton. The chemical shift and multiplicity of this proton are influenced by coupling to the adjacent fluorine atoms. The coupling constants between hydrogen and fluorine can be quite large, with geminal H-F coupling reaching up to 50 Hz. wikipedia.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. upi.edu Each carbon atom in a unique chemical environment will produce a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are influenced by the electronegativity of the attached fluorine atoms, generally causing a downfield shift. bhu.ac.in Proton-decoupled ¹³C NMR spectra are often used to simplify the spectrum to a series of singlets, though this removes information about C-H coupling. bhu.ac.in

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. vscht.cz These methods are complementary and provide characteristic fingerprints for functional groups.

Infrared (IR) Absorption Characteristics

The IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key characteristic absorptions include:

C=C Stretch: The carbon-carbon double bond stretch in alkenes typically appears in the region of 1640-1680 cm⁻¹. vscht.cz

C-F Stretch: Carbon-fluorine stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. The multiple C-F bonds in this compound will lead to a complex pattern of absorptions in this area.

C-H Stretch: The vinylic C-H stretch occurs at a higher frequency than that of alkanes, typically in the range of 3000-3100 cm⁻¹. libretexts.org

C-H Bend: The C-H bending vibrations appear at lower frequencies.

In a study of the Cl-initiated oxidation of (E/Z)-1,2,3,3,3-pentafluoropropene, infrared absorption frequencies at 1407.8 cm⁻¹ were used to monitor its concentration. rsc.orgresearchgate.net

Table 2: Calculated Infrared Absorption Frequencies for (E)-1,1,2,3,3-Pentafluoropropene

| Wavenumber (cm⁻¹) | Intensity (km mole⁻¹) |

|---|---|

| 62.2934 | 0.3293 |

| 172.5759 | 3.5202 |

| 188.8638 | 2.6325 |

| 265.3048 | 0.6222 |

| 379.0505 | 3.4818 |

| 381.9897 | 1.3037 |

| 416.77 | 1.7735 |

| 524.6015 | 0.0005 |

| 588.972 | 0.5004 |

| 678.3529 | 1.9658 |

| 738.824 | 34.1114 |

| 882.0988 | 39.9771 |

| 888.4119 | 21.1476 |

| 1099.8442 | 222.8202 |

| 1189.1772 | 292.3889 |

Source: Data from a computational study on (E)-HFO-1225ye. noaa.gov

Raman Scattering Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.uk While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. core.ac.uk For this compound, the following Raman signatures are expected:

C=C Stretch: The C=C stretching vibration is typically strong in the Raman spectrum due to the significant change in polarizability as the bond stretches.

Symmetric C-F Stretches: Symmetric stretching modes of the -CF₃ and -CF₂ groups are expected to be strong in the Raman spectrum.

Surface-enhanced Raman scattering (SERS) can be used to significantly enhance the weak Raman signals of molecules adsorbed on metallic nanostructures. nih.gov

Mass Spectrometry (MS) Fragmentation Patterns for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. savemyexams.com When this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then fragment into smaller, charged species. chemguide.co.uk

The molecular ion peak for C₃HF₅ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (132.03 g/mol ). jst.go.jpnih.gov Common fragmentation pathways for halogenated alkanes and alkenes involve the loss of halogen atoms or small neutral molecules. libretexts.orgmsu.edu

Expected fragmentation patterns for this compound include:

Loss of a fluorine atom: [M - F]⁺

Loss of a CF₃ group: [M - CF₃]⁺

Cleavage of the C-C single bond: This can lead to various fragment ions.

Rearrangement reactions: These can also occur, leading to more complex fragmentation patterns.

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to identify the compound. savemyexams.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E/Z)-1,2,3,3,3-Pentafluoropropene |

| (E)-1,1,2,3,3-Pentafluoropropene |

| (Z)-1,2,3,3,3-Pentafluoropropene |

| Trifluoroacetyl fluoride (B91410) |

| Formyl fluoride |

| Methane |

Microwave Spectroscopy and Rotational Analysis of this compound

Following a comprehensive search of available scientific literature and spectroscopic databases, no specific research findings, data tables, or detailed analyses pertaining to the microwave spectroscopy and rotational analysis of the chemical compound This compound could be located.

The performed searches for microwave spectroscopic data, including rotational constants, dipole moments, and structural parameters determined by microwave spectroscopy, did not yield any results for this specific isomer of pentafluoropropene. While studies and detailed data are available for other isomers, such as (E)- and (Z)-1,2,3,3,3-pentafluoropropene and 1,1,3,3,3-pentafluoropropene (B1294464), this information is not applicable to this compound due to the explicit instructions to focus solely on the specified compound.

Consequently, as no research findings on the microwave spectroscopy of this compound have been found, the generation of an article section on this topic with the requested detailed data and analysis is not possible at this time.

Theoretical Chemistry and Computational Modeling of 1,1,2,3,3 Pentafluoropropene

Quantum Chemical Investigations of 1,1,2,3,3-Pentafluoropropene

Quantum chemical investigations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular geometry, electronic structure, and energetic properties of this compound. These computational approaches offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations have been effectively used to model the molecular geometry of this compound. For instance, DFT studies have been employed to understand the Z-selectivity in the synthesis of related fluoropropenes, suggesting that steric interactions during elimination steps favor a specific isomeric configuration. The distribution of electron density, a key aspect of the electronic structure, is significantly influenced by the presence and location of highly electronegative fluorine atoms. nih.gov This, in turn, dictates the molecule's reactivity and intermolecular interactions.

Computational studies utilizing DFT have revealed complex electron distribution patterns resulting from the high electronegativity of fluorine atoms and their influence on the carbon backbone. The asymmetric distribution of fluorine in fluorinated propanes, for example, creates localized charge accumulations that influence intermolecular interactions. Mapping the electrostatic potential onto the total electron density surface is a common DFT-based technique to visualize the nucleophilic and electrophilic regions of a molecule. nih.govacs.org For instance, in related fluoroethylenes, the number and position of fluorine atoms qualitatively affect the electrostatic potential. nih.govacs.org

Table 1: Representative DFT-Calculated Parameters for a Fluorinated Propene Isomer (Note: Data presented is for a related isomer, 1,1,3,3,3-pentafluoropropene (B1294464), to illustrate typical DFT outputs. Specific data for this compound may vary.)

| Parameter | E-Isomer (Theoretical) | Z-Isomer (Theoretical) |

| C1–C2 Bond Length (Å) | 1.330 | Not Reported |

| ∠F1–C1–C2 (°) | 123.20 | Not Reported |

Data sourced from DFT calculations at the MP2/6-311++G(2d,2p) level for 1,1,3,3,3-pentafluoropropene.

Ab Initio Calculations of Energetic Properties

Ab initio quantum chemistry methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These "first-principles" calculations are crucial for determining the energetic properties of molecules like this compound. wikipedia.org Ab initio calculations, such as those at the MP2/6-311++G(2d,2p) level, have been used to investigate the interaction of fluorinated propenes with other atoms, like argon, by optimizing the distance from the center of mass of the propene. nih.govacs.org

These calculations are also vital for understanding the barriers to internal rotation of functional groups. For the related (E)- and (Z)-1,2,3,3,3-pentafluoropropene, ab initio calculations have shown that the barrier to internal rotation of the CF3 group is significant for both isomers. nih.govacs.org The Z isomer, in particular, is stabilized by an intramolecular hydrogen bond, leading to a higher rotational barrier. nih.govacs.org

Conformational Analysis and Rotational Barriers in this compound

Conformational analysis of fluorinated propenes is essential for understanding their three-dimensional structure and dynamic behavior. The presence of fluorine atoms significantly impacts the conformational preferences and the energy barriers to rotation around single bonds. nih.gov

For the related isomers of 1,2,3,3,3-pentafluoropropene (B8798068), both experimental and theoretical studies have investigated the rotational barriers of the trifluoromethyl (CF3) group. nih.govacs.org Quantum chemistry calculations indicate that these barriers are high enough to prevent the observation of internal rotation effects in microwave spectroscopy. nih.govacs.org The Z-isomer exhibits a significantly higher barrier to internal rotation of the CF3 group due to stabilization from an intramolecular hydrogen bond. nih.govacs.org In contrast, for 1,1,3,3,3-pentafluoropropene, the barrier to CF3 rotation is lower in the E-isomer compared to the Z-isomer, which is also stabilized by an intramolecular hydrogen bond.

Table 2: Barrier to CF3 Rotation in Isomers of Pentafluoropropene (Note: Data for 1,1,3,3,3-pentafluoropropene is provided for comparative illustration.)

| Isomer | Barrier to CF₃ Rotation (kJ/mol) |

| E-1,1,3,3,3-Pentafluoropropene | 12.3 |

| Z-1,1,3,3,3-Pentafluoropropene | 18.7 |

Data sourced from experimental and quantum chemical studies.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry plays a pivotal role in simulating reaction pathways and characterizing the transition states of reactions involving this compound. These simulations provide detailed mechanistic insights that are often difficult to obtain experimentally.

Computational Elucidation of Addition Mechanisms

The reaction of 1,2,3,3,3-pentafluoropropene with hydroxyl (OH) radicals, a key process in atmospheric chemistry, has been studied computationally. researchgate.net These studies indicate that the reaction proceeds via the addition of the OH radical to the double bond. researchgate.net Theoretical calculations help to identify the preferable site of addition and the subsequent reaction steps. researchgate.net Similarly, reactions with other species, such as secondary amines or transition metals, can lead to the formation of stable adducts, and computational studies can elucidate the pathways to these products. smolecule.com For instance, the reaction of 1,1,3,3,3-pentafluoropropene with rhodium(I) complexes has been shown to proceed through various pathways, including C-F bond activation, which can be modeled computationally. researchgate.netnih.gov

Theoretical Prediction of Isomerization Energetics

The isomerization between the E- and Z-isomers of fluorinated propenes is another area where theoretical predictions are valuable. google.com For example, in the synthesis of (Z)-1,2,3,3,3-pentafluoropropene, the E-isomer is often a byproduct. Catalytic isomerization can be used to convert the E-isomer to the more thermodynamically stable Z-form. Theoretical calculations can predict the relative stabilities of the isomers and the energy barriers for their interconversion, guiding the selection of appropriate catalysts and reaction conditions. DFT studies, for example, have suggested that the Z-selectivity in certain synthetic routes arises from steric interactions in the elimination step, favoring a trans configuration.

Prediction of Spectroscopic Parameters via Computational Methods

In the study of this compound, computational chemistry serves as a powerful and indispensable tool for predicting its spectroscopic properties. These theoretical calculations provide crucial insights into the molecule's geometry, electronic structure, and vibrational and rotational energy levels, which are fundamental to interpreting experimental spectra. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to model the molecule and compute parameters that can be directly compared with experimental data from techniques like microwave, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Research efforts have utilized sophisticated computational software, such as Gaussian, to perform these predictions. amherst.edu For instance, ab initio calculations at the Møller-Plesset perturbation theory level (MP2) have been instrumental in determining the lowest energy conformers of this compound. amherst.edu By performing a dihedral angle scan, researchers can identify the most stable geometric structure, which is the starting point for accurate spectroscopic predictions. amherst.edu These optimized geometries are then used to calculate a variety of spectroscopic constants.

A primary application of these computational methods is in the field of rotational spectroscopy. Theoretical calculations provide predictions of rotational constants (A, B, and C) and dipole moments for the stable conformers of the molecule. amherst.edu These predicted values are essential for guiding the assignment of complex experimental microwave spectra. amherst.edu Researchers use the calculated constants as a preliminary fit, comparing the theoretical spectrum to the one obtained experimentally from a spectrometer, and then refine the fit to match the observed transitions. amherst.eduamherst.edu This synergy between computational prediction and experimental measurement is critical for accurately determining the molecule's structure.

The following table illustrates the type of data generated from ab initio calculations for the purpose of guiding microwave spectroscopy experiments.

Table 1: Example of Computationally Predicted Rotational Parameters for this compound

| Parameter | Predicted Value (Illustrative) | Purpose |

|---|---|---|

| Rotational Constant A | 4500 MHz | Guides assignment of rotational transitions |

| Rotational Constant B | 1200 MHz | Guides assignment of rotational transitions |

| Rotational Constant C | 1000 MHz | Guides assignment of rotational transitions |

| Dipole Moment µa | 1.5 D | Predicts spectral intensity |

| Dipole Moment µb | 0.8 D | Predicts spectral intensity |

| Dipole Moment µc | 0.1 D | Predicts spectral intensity |

Note: The values in this table are illustrative and represent the type of output generated by computational chemistry software for spectroscopic analysis.

Similarly, computational methods are vital for predicting vibrational spectra (Infrared and Raman). DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These predicted frequencies and their corresponding IR intensities or Raman activities help in the assignment of bands in experimental spectra. Each calculated frequency can be animated to visualize the specific atomic motions, such as C-F stretches, C=C double bond stretches, and various bending modes.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

|---|---|---|

| ν1 | 3050 | C-H Stretch |

| ν2 | 1750 | C=C Stretch |

| ν3 | 1350 | C-F Stretch (CF₃ group) |

| ν4 | 1280 | C-F Stretch (CF₂ group) |

| ν5 | 1150 | C-F Stretch (CF group) |

| ν6 | 850 | C-C-C Bend |

Note: These values are representative examples of predicted vibrational frequencies. Actual calculations provide a full list of all 21 normal modes.

For NMR spectroscopy, quantum chemical calculations can predict the chemical shifts (δ) for magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. nist.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. These predictions are benchmarked against known standards (like tetramethylsilane (B1202638) for ¹H and ¹³C) and are invaluable for interpreting complex NMR spectra, especially for fluorinated compounds where ¹⁹F-¹⁹F and ¹H-¹⁹F couplings can create intricate splitting patterns. Comparing the predicted shifts to the experimental spectrum helps confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

Table 3: Representative Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| ¹H | H on C2 | 6.5 |

| ¹⁹F | F on C1 (gem to F) | -90 |

| ¹⁹F | F on C1 (gem to H) | -110 |

| ¹⁹F | F on C2 | -180 |

| ¹⁹F | F on C3 | -75 |

Note: Values are illustrative examples relative to standard references.

In addition to these direct spectroscopic parameters, computational studies on related molecules like 3-chloro-1,1,2,3,3-pentafluoropropene have also involved calculating frontier molecular orbitals (HOMO/LUMO) and electron densities using semi-empirical (PM3) and ab initio methods to understand reactivity. researchgate.netresearchgate.net While not strictly spectroscopic parameters, these electronic structure calculations provide a deeper understanding of the molecule's chemical behavior which influences its interaction with electromagnetic fields.

Environmental Chemistry and Atmospheric Fate of 1,1,2,3,3 Pentafluoropropene

Atmospheric Degradation Mechanisms of 1,1,2,3,3-Pentafluoropropene

The primary sink for this compound in the atmosphere is its reaction with radical species that act as atmospheric detergents. The dominant degradation pathway is initiated by the hydroxyl radical (OH). rsc.org Reactions with chlorine radicals (Cl) can also be a notable sink, particularly in marine or polluted environments, while reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are considered minor loss processes. researchgate.netresearchgate.net

The gas-phase reaction with the hydroxyl radical is the most significant removal process for both isomers of this compound. rsc.orgrsc.org The reaction proceeds via the addition of the OH radical to the C=C double bond, forming a fluorinated hydroxyalkyl radical. colab.ws This initial step is followed by rapid subsequent reactions that break down the molecule.

Kinetic studies have determined the rate constants for these reactions. At a temperature of 296 K (23 °C), the rate constants for the (E) and (Z) isomers differ, with the (E) isomer reacting more quickly. researchgate.net Theoretical studies have also provided temperature-dependent expressions for these reactions. conicet.gov.ar

Table 1: Reaction Rate Constants for this compound with OH Radicals at 296 K

| Isomer | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Source |

| (E)-1,1,2,3,3-Pentafluoropropene | (2.15 ± 0.23) x 10⁻¹² | researchgate.net |

| (Z)-1,1,2,3,3-Pentafluoropropene | (1.22 ± 0.14) x 10⁻¹² | researchgate.net |

While the OH reaction is dominant globally, the reaction with chlorine atoms can be a significant regional sink, especially in the marine boundary layer or in continental areas with high Cl concentrations. rsc.org Similar to the OH reaction, the Cl atom adds across the double bond, initiating a degradation sequence. utoronto.ca The reaction rates with Cl atoms are substantially faster than those with OH radicals. researchgate.net

Table 2: Reaction Rate Constants for this compound with Cl and O₃ at 296 K

| Isomer | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

| (E)-1,1,2,3,3-Pentafluoropropene | Cl | (5.00 ± 0.56) x 10⁻¹¹ | researchgate.net |

| (Z)-1,1,2,3,3-Pentafluoropropene | Cl | (4.36 ± 0.48) x 10⁻¹¹ | researchgate.net |

| (E)-1,1,2,3,3-Pentafluoropropene | O₃ | (1.98 ± 0.15) x 10⁻²⁰ | researchgate.net |

| (Z)-1,1,2,3,3-Pentafluoropropene | O₃ | (1.45 ± 0.15) x 10⁻²¹ | researchgate.net |

Reaction with Hydroxyl Radicals (OH) and Kinetic Rate Studies

Formation and Identification of Atmospheric Degradation Products

The atmospheric oxidation of both the (E) and (Z) isomers of this compound, whether initiated by OH radicals or Cl atoms, leads to the same primary degradation products. researchgate.netutoronto.ca The C-C bond of the intermediate radical scissions, resulting in the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F). researchgate.netcolab.ws Laboratory studies have confirmed that these products are formed with molar yields that are essentially 100%. researchgate.netutoronto.ca

These primary products are not the final fate of the compound's constituents. Formyl fluoride is primarily removed from the atmosphere through wet deposition (rainout) and hydrolysis in cloud water. Trifluoroacetyl fluoride also undergoes hydrolysis in atmospheric water droplets, a process which yields trifluoroacetic acid (TFA), a persistent and water-soluble substance. noaa.gov It is estimated that both isomers of this compound are completely transformed into TFA in the atmosphere.

The atmospheric lifetime of a compound is a measure of how long it persists in the atmosphere. Due to their reactivity with OH radicals, both isomers of this compound have short atmospheric lifetimes, measured in days. researchgate.netnoaa.govnih.gov The slightly faster reaction rate of the (E) isomer with OH results in a shorter lifetime compared to the (Z) isomer. researchgate.net

The Global Warming Potential (GWP) is a metric used to compare the climate impact of a greenhouse gas relative to carbon dioxide over a specific time horizon, typically 100 years. Because of their very short atmospheric lifetimes, both isomers of this compound have extremely low 100-year GWPs, making their direct contribution to radiative forcing negligible. researchgate.netresearchgate.net

Table 3: Atmospheric Lifetimes and 100-Year Global Warming Potentials (GWP) of this compound Isomers

| Isomer | Atmospheric Lifetime | 100-Year GWP | Source(s) |

| (E)-1,1,2,3,3-Pentafluoropropene | ~5-10 days | <1 to ~3 | researchgate.netnoaa.govnih.gov |

| (Z)-1,1,2,3,3-Pentafluoropropene | ~8-18 days | <1 to ~6 | researchgate.netnoaa.govnih.gov |

Atmospheric Lifetimes and Global Warming Potential Contribution

Hydrolytic Stability and Aquatic Fate Considerations

The primary degradation pathway for this compound involves hydrolysis in atmospheric water, such as in clouds and rainwater. Studies of its atmospheric degradation initiated by chlorine atoms have shown that both the (E) and (Z) isomers decompose to form trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F) with nearly 100% molar yields. rsc.org These intermediate products are subject to further hydrolysis. rsc.org Formyl fluoride hydrolyzes to produce formic acid and hydrogen fluoride (HF), while trifluoroacetyl fluoride's degradation can lead to the formation of trifluoroacetic acid (TFA). rsc.orgmiljodirektoratet.no

A significant environmental concern associated with HFOs is the formation of trifluoroacetic acid (TFA) as a terminal degradation product. norden.org Research indicates that both the (E) and (Z) isomers of this compound can be completely transformed into TFA. researchgate.net TFA is notable for its extreme persistence and high mobility in aquatic environments. acs.orgmdpi.com It does not readily biodegrade and is resistant to abiotic degradation processes. mdpi.comresearchgate.net

Once formed, TFA and its salts are highly soluble in water and are expected to partition almost entirely into aqueous phases, where they can accumulate. mdpi.comhoneywell.com This accumulation is a growing concern as TFA is now found widely in various environmental media, including rainwater, surface waters, and drinking water. acs.orgpfasfree.org.uk While some research suggests that TFA has low to moderate toxicity to aquatic organisms at current environmental concentrations, its persistence and increasing levels raise concerns about potential long-term impacts. pfasfree.org.ukfluorocarbons.org The continuous release of TFA precursors like this compound is expected to lead to a long-lasting and increasing contamination of water bodies. pfasfree.org.uk

Table 1: Hydrolytic Degradation Products of this compound and their Aquatic Fate

| Parent Compound | Intermediate Degradation Products | Terminal Degradation Products | Aquatic Fate Considerations |

| This compound (HFO-1225ye) | Trifluoroacetyl fluoride (CF₃C(O)F), Formyl fluoride (HC(O)F) rsc.org | Trifluoroacetic acid (TFA), Formic acid, Hydrogen fluoride (HF) rsc.orgresearchgate.net | Terminal products, particularly TFA, are highly soluble, persistent, and mobile in aquatic environments, leading to accumulation. acs.orgmdpi.com |

Table 2: Properties of Key Compounds in the Aquatic Environment

| Compound | Chemical Formula | Key Property | Environmental Significance |

| This compound | C₃H₃F₅ | High vapor pressure rsc.org | Partitions to air, but atmospheric degradation leads to water-soluble products. rsc.org |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | High water solubility, extreme persistence acs.orgmdpi.com | Accumulates in water bodies; a persistent environmental contaminant. acs.orgpfasfree.org.uk |

| Formic acid | CH₂O₂ | Water-soluble miljodirektoratet.no | Less persistent than TFA, can be a product of hydrolysis. |

| Hydrogen fluoride | HF | Water-soluble rsc.org | Can contribute to acidification, though the contribution from HFO degradation is considered minimal. |

Applications and Advanced Materials Research Involving 1,1,2,3,3 Pentafluoropropene

Role as a Monomer in Fluoropolymer Synthesis

The polymerization of fluoroalkenes is a cornerstone of fluoropolymer chemistry, yielding materials with exceptional thermal stability and chemical resistance. However, in the context of 1,1,2,3,3-pentafluoropropene (CAS 433-66-9), there is limited publicly available scientific literature detailing its successful homopolymerization or its incorporation into copolymers. While the synthesis of fluoropolymers from various pentafluoropropene isomers is a subject of research, specific data, including reaction conditions and polymer properties for the 1,1,2,3,3-isomer, are not extensively reported.

Due to the lack of available data on polymers synthesized from this compound, a detailed analysis of their structure-property relationships is not possible at this time. Establishing these relationships requires the synthesis and thorough characterization of the corresponding polymers, which has not been documented in accessible research.

Synthesis of Homopolymers and Copolymers with Unique Properties

Use as a Precursor in Fine Chemical Synthesis

The primary and most well-documented application of this compound is as a versatile building block in organic synthesis for the creation of more complex fluorinated molecules. smolecule.com Its carbon-carbon double bond, activated by the presence of multiple electron-withdrawing fluorine atoms, is a site for various chemical transformations. smolecule.com

This compound can be chemically modified through several reaction pathways to yield specialty fluorinated compounds. Its reactivity allows for the introduction of new functional groups, making it a key intermediate. Notable derivatization reactions include electrophilic additions and reactions with transition metal complexes. smolecule.com Research indicates that it can react with secondary amines to form stable adducts, a reaction that has potential implications in catalysis and further synthetic applications. smolecule.com Furthermore, its interaction with rhodium complexes can lead to diverse reaction pathways, depending on the specific conditions. smolecule.com

The table below summarizes key reaction types for the derivatization of this compound.

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

| Electrophilic Addition | Nucleophiles (e.g., secondary amines) | Stable adducts | Catalysis, Synthetic Chemistry Intermediates smolecule.com |

| Transition Metal Catalysis | Rhodium complexes | Various organometallic products | Diverse reaction pathways for fine chemicals smolecule.com |

| Dehydrofluorination | Catalytic conditions | Other fluorinated compounds | Synthesis of alternative fluoro-olefins smolecule.com |

| Radical Addition | Nucleophilic radicals (e.g., from alkanols, ethers) | Halogenated alkanes | Synthesis of functionalized fluorocarbons researchgate.net |

This table is based on documented reaction pathways for this compound and closely related structures.

Fluorinated compounds play a crucial role in the pharmaceutical and agrochemical industries due to the enhanced metabolic stability and bioavailability that fluorine atoms can confer upon a molecule. While this compound is not widely cited as a direct intermediate in the synthesis of specific commercial drugs or pesticides in public literature, its role as a versatile fluorinated building block makes it a compound of interest. smolecule.com Its demonstrated reactivity allows for its potential use in constructing complex molecules that are scaffolds for new active ingredients. For instance, studies on the addition of nucleophilic radicals to closely related chloro-pentafluoropropenes highlight a pathway for creating functionalized fluorinated chains that could be incorporated into larger, biologically active molecules. researchgate.net

Derivatization to Specialty Fluorinated Compounds

Integration into Novel Functional Materials and Coatings

Beyond its potential as a monomer, this compound has been identified as a key component in the formulation of specialized functional materials, particularly in the electronics and insulation industries.

In the field of semiconductor manufacturing, this compound is cited in a patented method for etching features into silicon-containing substrates. patentbuddy.com In this application, it is used as a "hydrogen-containing polymer deposition fluid." During a cyclic plasma etching process, the compound is used to form a temporary polymer layer on the substrate, which assists in achieving highly precise and anisotropic etching, a critical step in fabricating micro-electro-mechanical systems (MEMS) and other devices. patentbuddy.com

Another documented application is in the formulation of polyurethane foams. A patent describes the use of this compound (referred to as 1225yc) as a component in blowing agent compositions for producing polyurethane insulation foam. google.com These foams are critical materials for energy efficiency in construction and appliances.

The table below details these specific applications.

| Application Area | Role of this compound | Function | Industry |

| Semiconductor Etching | Hydrogen-Containing Polymer Deposition Fluid | Forms a temporary polymer layer during cyclic plasma etching to control etch profile. patentbuddy.com | Electronics / MEMS |

| Polyurethane Foam | Component of Blowing Agent | Contributes to the expansion process to create the cellular structure of insulation foam. google.com | Insulation / Construction |

Surface Modification and Adhesion Properties

The modification of material surfaces is a critical step in many industrial applications to control properties such as wettability, friction, and adhesion. Fluoropolymers, known for their chemical inertness and low surface energy, are often used to create non-stick, hydrophobic coatings. However, for applications requiring strong adhesion of these polymers to a substrate or to other materials, their inert surfaces must be modified. Research in this area often involves plasma polymerization or chemical activation to introduce functional groups that enhance surface energy and promote bonding.

Plasma polymerization is a versatile technique used to deposit thin, highly cross-linked polymer films onto various substrates. taylorandfrancis.com This process can be used to create functional surfaces by selecting appropriate monomers. mdpi.com While direct studies detailing the use of this compound in plasma polymerization are not extensively documented in public literature, research on similar fluoropolymers provides insight into the modification of fluorinated surfaces. For example, fluoropolymers like polytetrafluoroethylene (PTFE) are known for their extreme hydrophobicity and anti-adhesive properties, which can be altered through surface treatments. researchgate.net

Chemical activation is another effective method. A study on poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP), a structurally related fluoropolymer, demonstrated that treatment with a sodium naphthalene (B1677914) solution can dramatically alter its surface properties. mdpi.com The activation process involves defluorination and the introduction of oxygen-containing functional groups (such as hydroxyl and carboxyl groups) onto the polymer surface. This chemical change turns the typically hydrophobic FEP surface into a hydrophilic one, significantly reducing the water contact angle and increasing the surface energy, which is directly related to improved adhesion. mdpi.com

Research Findings on Fluoropolymer Surface Activation:

A key finding from the chemical activation of FEP films is the significant change in surface wettability. mdpi.com Before activation, the FEP film is highly hydrophobic with a water contact angle of 112°. After treatment with a 0.3 M sodium naphthalene-THF solution for just 30 seconds, the contact angle drops to 26°. This indicates a profound increase in surface polarity and hydrophilicity. The surface energy correspondingly increased from 34 mN/m for the untreated film to 66 mN/m for the activated film, facilitating better adhesion to other materials. mdpi.com

| Sample | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Pristine FEP Film | 112 | 34 |

| FEP activated with 0.3 M Sodium Naphthalene-THF (30s) | 26 | 66 |

This ability to functionalize inert fluoropolymer surfaces is crucial for creating composite materials where strong interfacial bonding is required, preserving the desirable bulk properties of the fluoropolymer while enabling its integration with other components.

Development of Membranes with Tailored Permeability

The development of polymeric membranes for gas separation is a significant area of materials research, driven by applications in carbon capture, hydrogen recovery, and air separation. The performance of these membranes is defined by their permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). sci-hub.se Incorporating fluorine atoms into polymer structures is a recognized strategy for enhancing gas permeability due to the element's unique properties.

Polymers containing this compound or its derivatives are explored for membrane applications due to the potential for creating materials with high fractional free volume and specific interactions with certain gas molecules, such as CO2. rsc.org While data on homopolymers of this compound is limited, research on copolymers containing similar fluorinated monomers demonstrates the viability of this approach.

Detailed Research Findings:

The table below presents the gas transport properties for this high-free-volume perfluorinated copolymer, illustrating its high permeability and diffusion coefficients for various gases.

| Gas | Kinetic Diameter (Å) | Permeability, P (Barrer)¹ | Diffusion, D (10⁻⁸ cm²/s) |

|---|---|---|---|

| He | 2.60 | 1200 | 1800 |

| H₂ | 2.89 | 2000 | 800 |

| O₂ | 3.46 | 800 | 50 |

| N₂ | 3.64 | 350 | 20 |

| CO₂ | 3.3 | 1000 | 15 |

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Further research into poly(fluoroalkyl methacrylate)s (PFMAs), including poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PFMA-C2), highlights the role of the fluoroalkyl side-chain length in determining polymer structure and its potential for CO2 capture applications. rsc.org These materials are investigated for their structural integrity and transport behaviors, which are critical for their use in membrane-based separation systems. rsc.org The systematic evaluation of how the polymer structure influences CO2 solubility, diffusivity, and permeability is essential for designing the next generation of materials for CO2 capture and separation. rsc.org

Future Research Directions and Unexplored Avenues for 1,1,2,3,3 Pentafluoropropene

Development of Green Chemistry Approaches for 1,1,2,3,3-Pentafluoropropene Synthesis

The industrial production of this compound traditionally relies on methods that can be energy-intensive and may involve harsh reagents. A key future direction is the development of more sustainable and "green" synthetic routes.

Current research has explored the catalytic dehydrofluorination of 1,1,1,2,3,3,3-heptafluoropropane (B1665588) and the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane as synthesis pathways. smolecule.comsmolecule.comwikipedia.org Future work should focus on optimizing these processes to enhance energy efficiency and minimize waste. A particularly promising avenue is the direct dehydrofluorination of hexafluoropropene (B89477) (HFP) in a single step. This method utilizes solid catalysts to facilitate both selective hydrogenation and the subsequent elimination of hydrogen fluoride (B91410) (HF).

Advancements in catalysis are central to this goal. Research into novel catalytic systems, such as bimetallic catalysts or those based on earth-abundant metals, could lead to more efficient and cost-effective production. smolecule.com For example, developing catalysts that operate under milder conditions (lower temperature and pressure) would significantly reduce the energy demands of the synthesis process. vulcanchem.com Flow chemistry and solvent-free methods also represent promising areas for creating more sustainable manufacturing processes for this compound. vulcanchem.com

Table 1: Comparison of Catalytic Systems for Direct Dehydrofluorination of HFP

| Catalyst Components | Temperature (°C) | Pressure (MPa) | Selectivity (%) |

| CrO₂F₂ + Pd | 200 | 3 | 90 |

| FeOF + Ni | 180 | 2 | 82 |

| MnO₂F + Pt | 220 | 4 | 88 |

This table presents data on catalyst performance for the one-step synthesis of (Z)-1,2,3,3,3-pentafluoropropene from hexafluoropropene, highlighting the potential for high selectivity under specific conditions. Data sourced from a 2020 patent.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis and subsequent polymerization of this compound, real-time monitoring of reaction kinetics and product formation is crucial. Advanced spectroscopic techniques offer powerful tools for in-situ analysis, providing immediate feedback that can be used to control reaction parameters and ensure product quality.

Future research should focus on the application and refinement of techniques like Raman spectroscopy and process analytical technology (PAT) for monitoring the synthesis of this compound. endress.com Raman probes can be directly immersed into a reaction vessel, providing continuous data on molecular structure and composition without the need for sample extraction. endress.com Similarly, systems like Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) can provide real-time data on monomer conversion, polymer molecular weight, and viscosity during polymerization processes involving this compound derivatives. fluenceanalytics.com

Furthermore, spectroscopic methods are vital for understanding the atmospheric fate of this compound. smolecule.comacs.org Electronic spectroscopy, for instance, provides a sensitive means for detection and for characterizing photochemical processes in the atmosphere, which is essential for assessing the environmental impact of this and other hydrofluoroolefins. acs.orgacs.org

Multiscale Computational Modeling of this compound Systems

Computational chemistry and molecular modeling are indispensable tools for accelerating research and development while reducing experimental costs. For this compound, multiscale modeling can provide profound insights into its behavior from the molecular to the macroscopic level.

Future computational studies could focus on several key areas:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can elucidate the intricate mechanisms of synthesis and degradation reactions. For instance, DFT has been used to understand the Z-selectivity in the catalytic dehydrofluorination of HFP, suggesting it arises from steric interactions.

Thermophysical Properties: Molecular simulations can predict important properties like vapor pressure, density, and heat capacity for this compound and its blends with other refrigerants. researchgate.net This is critical for designing and optimizing refrigeration systems.

Material Science: Modeling can be used to predict the properties of polymers and copolymers derived from this compound, guiding the design of new materials with specific thermal or chemical resistances.

Fluid Dynamics: Computational Fluid Dynamics (CFD) can be employed to model and analyze the behavior of this compound in various industrial applications, such as in heat exchangers or as a refrigerant in ejector systems. researchgate.netacs.org

These computational approaches, often combined in a multiscale strategy, allow for the screening of new catalysts, the prediction of environmental impacts, and the optimization of industrial processes involving this compound.

Exploration of Bio-Inspired Catalysis for this compound Transformations

The field of biocatalysis, which harnesses the power of enzymes for chemical synthesis, offers a paradigm shift towards highly selective and environmentally benign processes. acsgcipr.org While nature provides a limited number of enzymes that form carbon-fluorine bonds, the development of "new-to-nature" enzymatic reactions is a vibrant area of research. chemrxiv.org

Future research into this compound could explore:

Enzymatic Synthesis and Modification: Repurposing or engineering enzymes, such as cytochrome P450s or non-heme iron enzymes, could lead to novel biocatalytic routes for synthesizing or modifying this compound and its derivatives. chemrxiv.orgrsc.org Directed evolution can be used to create bespoke enzymes for specific, unnatural transformations. acsgcipr.orgchemrxiv.org

C-F Bond Cleavage: Understanding and harnessing enzymes that can cleave the highly stable C-F bond is crucial for the biodegradation of fluorinated compounds. Research has shown that some heme enzymes can promote hydroxylation concomitant with C-F bond cleavage, a finding that could inform strategies for the environmental remediation of fluorocarbons. acs.org

Asymmetric Synthesis: Biocatalysis excels at creating chiral molecules. Engineered enzymes could be used to perform asymmetric transformations on this compound derivatives, providing access to enantiopure fluorinated building blocks for pharmaceuticals and other bioactive compounds. nih.gov

Although significant challenges remain, such as the often-dilute aqueous solutions from which products must be extracted, the potential for highly specific and sustainable chemical production makes bio-inspired catalysis a critical frontier. acsgcipr.org

Design of Next-Generation Materials Based on this compound Derivatives

This compound is a valuable monomer for the synthesis of advanced fluoropolymers. smolecule.com These materials are prized for their exceptional thermal stability and chemical resistance. Future research will focus on expanding the portfolio of materials derived from this versatile building block.

A key area of exploration is the copolymerization and terpolymerization of this compound with other fluorinated and non-fluorinated monomers. researchgate.net This approach allows for the fine-tuning of material properties. For example, copolymerizing with vinylidene fluoride (VDF) can yield materials ranging from thermoplastics to elastomers, depending on the monomer ratio. researchgate.net

Table 2: Properties of Polymers Derived from Pentafluoropropene (PFP)

| Polymer Type | Comonomers | Glass Transition Temperature (Tg) | Thermal Stability |

| Fluoroelastomer | VDF, HFP, PMVE | -56 °C to +59 °C | Good |

| Fluorothermoplastic | VDF, TFP, CTFE | -56 °C to +59 °C | Good |

This table summarizes the properties of copolymers and terpolymers synthesized using 1,1,3,3,3-pentafluoropropene (B1294464) (a structural isomer of this compound) with various monomers, demonstrating the versatility in creating materials with a wide range of glass transition temperatures. researchgate.net

Future research could target the development of:

High-Performance Elastomers: For use in demanding sealing and gasketing applications.

Advanced Coatings: With superior weatherability, chemical resistance, and low surface energy.

Functional Membranes: For applications in separations, fuel cells, or protective clothing.

Fluorinated Oxetanes: The development of novel catalytic methods to create complex fluorinated structures, such as oxetanes from epoxides, opens up new possibilities for creating drug-like molecules and advanced materials. bioengineer.orgnus.edu.sg

By systematically exploring the copolymerization of this compound and its derivatives, researchers can create a new generation of materials tailored for specific, high-value applications.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,1,2,3,3-pentafluoropropene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via gas-phase catalytic fluorination. For example, reacting 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride over fluorinated Cr/Ni catalysts on alumina at 300–400°C yields this compound . Optimization involves adjusting temperature, catalyst loading (e.g., 10–20 wt% CrO₃), and gas-phase residence time. Reaction progress is monitored via gas chromatography (GC) with flame ionization detection (FID), as demonstrated in industrial-scale syntheses achieving >99% purity .

Q. How can azeotropic behavior be exploited to purify this compound from reaction mixtures?

- Methodology : Azeotropic distillation using binary mixtures (e.g., with water or alcohols) separates the compound from isomers or byproducts. For instance, azeotropes formed at specific pressure-temperature conditions (e.g., 0.5–1.5 bar, 30–50°C) allow selective condensation. Phase diagrams and vapor-liquid equilibrium data are critical for designing distillation columns .

Q. Which analytical techniques are suitable for assessing purity and structural confirmation?

- Methodology : Use GC-MS for quantitative analysis of organic impurities (detection limit: 0.01% area) and ¹⁹F NMR for structural elucidation. Boiling point (1–2°C) and density (1.335 g/cm³) are validated via differential scanning calorimetry (DSC) and pycnometry, respectively. Discrepancies in reported data require cross-validation using multiple techniques (e.g., GC retention indices vs. reference standards) .

Advanced Research Questions

Q. How can catalytic efficiency in gas-phase fluorination be systematically evaluated?

- Methodology : Compare turnover frequencies (TOF) for CrO₃ vs. Cr/Ni catalysts under identical conditions. For example, Cr/Ni on fluoride-alumina achieves 85% conversion at 350°C vs. 60% for CrO₃ alone . Mechanistic studies involve in situ FTIR to monitor intermediate adsorption/desorption and X-ray photoelectron spectroscopy (XPS) to assess catalyst surface fluorination.

Q. What are the environmental degradation pathways and global warming potential (GWP) of this compound?